molecular formula C29H29N3O3 B2911965 3-benzoyl-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline CAS No. 902944-68-7

3-benzoyl-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline

Cat. No.: B2911965
CAS No.: 902944-68-7
M. Wt: 467.569
InChI Key: HOZSOYMMAHIWPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzoyl-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with benzoyl and benzylpiperazine substituents, making it a molecule of interest for various scientific research applications.

Mechanism of Action

Target of Action

The primary target of this compound is the oxidoreductase proteins . Oxidoreductases are a broad group of enzymes that catalyze the transfer of electrons from one molecule (the oxidant) to another (the reductant). They play a crucial role in various biological processes, including energy production, biosynthesis, detoxification, and immunity.

Mode of Action

The compound interacts with its target, the oxidoreductase proteins, through a process known as molecular docking . This interaction can lead to changes in the protein’s function, potentially altering the biochemical pathways in which the protein is involved. The exact nature of these changes depends on the specific characteristics of the compound and the protein.

Biochemical Pathways

While the specific biochemical pathways affected by this compound are not explicitly mentioned in the available literature, it’s known that oxidoreductase proteins are involved in a wide range of biochemical pathways. These include metabolic processes, signal transduction pathways, and various cellular functions. The compound’s interaction with these proteins could potentially affect any of these pathways .

Result of Action

The compound has been found to exhibit significant antibacterial and antifungal activity . This suggests that its interaction with oxidoreductase proteins may result in the inhibition of microbial growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone.

    Introduction of Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of Benzylpiperazine: The benzylpiperazine moiety can be attached through nucleophilic substitution reactions, where the piperazine ring reacts with a suitable benzyl halide under basic conditions.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using methyl iodide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-benzoyl-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline ring and the benzylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Benzyl halides for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced derivatives.

Scientific Research Applications

3-benzoyl-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Chemical Biology: It serves as a probe to investigate biological pathways and molecular interactions.

    Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Piperazine Derivatives: Compounds like piperazine and its substituted derivatives, which are used as anthelmintics and in psychotropic drugs.

Uniqueness

3-benzoyl-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The combination of benzoyl, benzylpiperazine, and methoxy groups makes it a versatile compound for various research applications.

Properties

IUPAC Name

[4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinolin-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O3/c1-34-26-17-23-25(18-27(26)35-2)30-19-24(29(33)22-11-7-4-8-12-22)28(23)32-15-13-31(14-16-32)20-21-9-5-3-6-10-21/h3-12,17-19H,13-16,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZSOYMMAHIWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)C3=CC=CC=C3)N4CCN(CC4)CC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.